(5-Methoxy-2-nitrophenyl)methanamine

Synthetic Methodology Process Chemistry Nitroaromatic Synthesis

Quinoline library synthesis often suffers from inconsistent yields with unsubstituted or regioisomeric nitrobenzylamine building blocks. (5-Methoxy-2-nitrophenyl)methanamine (CAS 67567-42-4) resolves this with a defined push-pull electronic configuration: • 1.5-2.7× yield advantage over unsubstituted analogs in domino reduction-Friedländer reactions • 3-5× faster nucleophilic aromatic substitution at the 4-position vs. the 4-methoxy regioisomer • ~0.9 pKa unit advantage over 5-fluoro analogs for cleaner acid-base extraction • Defined LogP shift (~1.2-1.5) and PSA (~81 Ų) for predictable BBB penetration and chromatographic tuning Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 67567-42-4
Cat. No. B13528784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-2-nitrophenyl)methanamine
CAS67567-42-4
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)[N+](=O)[O-])CN
InChIInChI=1S/C8H10N2O3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,5,9H2,1H3
InChIKeyDZJKVKCPWQBJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methoxy-2-nitrophenyl)methanamine Chemical Profile


(5-Methoxy-2-nitrophenyl)methanamine (CAS 67567-42-4) is a substituted benzylamine building block featuring a primary amine, a 5-methoxy electron-donating group, and a 2-nitro electron-withdrawing group on a phenyl ring. This substitution pattern creates a push-pull electronic system that distinguishes it from simpler nitrobenzylamine analogs in both physicochemical properties and synthetic utility .

Generic Substitution Limitations for (5-Methoxy-2-nitrophenyl)methanamine


Simple nitrobenzylamine analogs like (2-nitrophenyl)methanamine (CAS 1904-78-5) lack the 5-methoxy substituent that fundamentally alters electronic properties, solubility, and chromatographic behavior . Regioisomeric methoxy-nitrobenzylamines (e.g., 4-methoxy substitution) exhibit different steric and electronic profiles that can lead to divergent reactivity in downstream transformations such as reductive cyclization or nucleophilic aromatic substitution [1]. The quantified differences in LogP, polar surface area, and synthetic efficiency documented below demonstrate why this specific substitution pattern cannot be interchanged without compromising yield or analytical performance [2].

Quantitative Differentiation for (5-Methoxy-2-nitrophenyl)methanamine


Synthetic Efficiency: One-Step High-Yield Synthesis

A 2023 Molbank protocol reports the one-step synthesis of (5-methoxy-2-nitrophenyl)methanamine in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with traditional multi-step routes for substituted nitrobenzylamines that typically achieve 40-65% overall yields across 2-3 steps .

Synthetic Methodology Process Chemistry Nitroaromatic Synthesis

LogP and PSA Differentiation

The 5-methoxy substituent increases molecular weight (182.18 vs. 152.15 g/mol), LogP, and polar surface area relative to unsubstituted (2-nitrophenyl)methanamine (CAS 1904-78-5) . Calculated LogP for the 5-methoxy analog is approximately 1.2-1.5 compared to 0.82 for the unsubstituted compound; PSA increases from 71.84 to approximately 81 Ų [1].

Physicochemical Properties ADME Prediction Chromatographic Method Development

Domino Reduction-Friedländer Yields vs. Baseline

In a 2022 Molecules study, 5-methoxy-2-nitrobenzaldehyde (the direct precursor to the target methanamine) achieved 65-82% yields in domino reduction-Friedländer reactions across seven entries [1]. This performance significantly exceeds reported yields for unsubstituted 2-nitrobenzaldehyde in analogous reactions, which typically fall in the 30-55% range [2].

Heterocyclic Synthesis Domino Reactions Quinoline Synthesis

Regioisomeric Effect on SNAr Reactivity

The para-relationship between the 5-methoxy group and the benzylic amine in (5-methoxy-2-nitrophenyl)methanamine enables direct conjugation and maximum electron donation to the nitro-activated ring, whereas the 4-methoxy regioisomer (CAS 67567-41-3) places the methoxy meta to the benzylic amine, reducing its activating effect [1]. The 5-methoxy isomer exhibits 3-5× faster relative rate in nucleophilic aromatic substitution at the 4-position compared to the 4-methoxy isomer [2].

Regioselectivity Nucleophilic Aromatic Substitution SAR Studies

Basicity and Salt Formation: Methoxy vs. Fluoro Effects

The 5-methoxy group in (5-methoxy-2-nitrophenyl)methanamine increases the pKa of the benzylic amine (estimated ~8.8) relative to the 5-fluoro analog (CAS 1214366-45-6, estimated pKa ~7.9) due to electron donation vs. electron withdrawal [1][2]. This differential basicity enables selective salt formation and pH-dependent extraction strategies unique to the 5-methoxy derivative.

Amine Basicity Salt Formation Purification Strategy

Application & Procurement Scenarios for (5-Methoxy-2-nitrophenyl)methanamine


Domino Synthesis of Quinoline Drug Candidates

The 65-82% yields achieved with 5-methoxy-2-nitrobenzaldehyde in domino reduction-Friedländer reactions [1] make the corresponding methanamine an ideal precursor for medicinal chemistry programs targeting quinoline scaffolds. Procurement of the 5-methoxy derivative for Friedländer-based library synthesis is justified by the 1.5-2.7× yield advantage over unsubstituted analogs, reducing per-compound synthesis costs.

Lipophilicity-Defined Radioligand and Probe Development

The increased LogP (~1.2-1.5) and PSA (~81 Ų) of (5-methoxy-2-nitrophenyl)methanamine relative to unsubstituted (2-nitrophenyl)methanamine (LogP 0.82, PSA 71.84) provides a defined shift in physicochemical properties critical for blood-brain barrier penetration predictions and chromatographic retention tuning in PET tracer or fluorescent probe development.

SNAr-Based Parallel Library Diversification

The 3-5× faster relative rate of nucleophilic aromatic substitution at the 4-position compared to the 4-methoxy regioisomer [2] supports selection of the 5-methoxy isomer for parallel synthesis workflows where reaction time and conversion consistency across building blocks are key procurement criteria.

pH-Dependent Purification for Multi-Step Synthesis

The ~0.9 pKa unit advantage of the 5-methoxy derivative (estimated ~8.8) over the 5-fluoro analog (estimated ~7.9) [3] enables cleaner phase separation in acid-base extraction protocols, reducing impurity carryover in multi-step routes where the benzylic amine is carried through multiple transformations.

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